Risuteganib
Overview
Description
Risuteganib is a novel synthetic peptide that has advanced through Phase II clinical trials . It has shown promising efficacy in retinal diseases, including dry age-related macular degeneration (AMD) and diabetic macular edema (DME) . It is a small, synthetic, arginine-glycine-aspartate class peptide with a molecular weight of 0.75 kD and a retinal half-life of 21 days .
Scientific Research Applications
Treatment for Non-Exudative AMD and DME : Risuteganib has been studied as a treatment for dry AMD and DME, which are leading causes of vision loss worldwide. Although there are no effective pharmaceutical interventions for dry AMD beyond vitamin supplements, this compound targets multiple integrin heterodimers involved in the pathophysiology of these conditions. It has shown potential in early clinical trials, but more data are needed to fully assess its benefits and efficacy (Shaw et al., 2020).
Improvements in Visual Acuity and Macular Thickness : Clinical trials with this compound have shown promising results, including improvements in patients' best-corrected visual acuity (BCVA) and reduced central macular thickness. This compound's effects on angiogenesis, inflammation, and vascular permeability pathways have been observed in preclinical studies (Solinski & Raiji, 2021).
Safety and Efficacy in Clinical Trials : A multicenter, Phase 2a, randomized clinical trial demonstrated the safety and efficacy of intravitreal this compound for non-exudative AMD. This study found significant improvements in BCVA in patients treated with this compound, without any drug-related serious adverse events (Boyer et al., 2021).
Impact on Color Vision and Microperimetry : this compound treatment in nonexudative AMD patients also showed improvements in color vision and microperimetry, an indication of retinal function. This study suggested a correlation between BCVA improvement and changes in these parameters (Lad et al., 2022).
Protective Effects on Retinal Cells : Research on human retinal pigment epithelial (RPE) cells indicated that this compound could protect against injury induced by hydroquinone, a component of cigarette smoke. This study highlighted this compound's potential role in treating retinal diseases like AMD (Yang et al., 2020).
Mechanism of Action
Risuteganib works by protecting the Retinal Pigment Epithelium (RPE) and enhancing mitochondrial functions . It has a preferential localization in the RPE layer . This compound dose-dependently enhances mitochondrial basal, maximal, and ATP-related respirations of RPE cells . It is also known to interfere with mitochondrial dysfunction, reducing the cellular burden of oxidative stress and restoring retinal homeostasis .
Safety and Hazards
Future Directions
Risuteganib is currently undergoing clinical trials for the treatment of dry AMD and DME . There is a pressing need for treatments for dry AMD and while this compound appears to have a potential benefit for patients, more data are needed before one can truly evaluate its efficacy . The novel mechanism of action of this compound could lead to new strategies for the treatment of retinal diseases .
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N9O11S/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42)/t11-,12+,13+,14+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZAXBZLEILEBR-RVFOSREFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N9O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1307293-62-4 | |
Record name | Risuteganib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307293624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Risuteganib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14911 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RISUTEGANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123DNA66IA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.